![molecular formula C19H24N4O2S B2790029 N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(4-methylphenyl)methyl]oxamide CAS No. 899756-43-5](/img/structure/B2790029.png)
N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(4-methylphenyl)methyl]oxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(4-methylphenyl)methyl]oxamide is a useful research compound. Its molecular formula is C19H24N4O2S and its molecular weight is 372.49. The purity is usually 95%.
BenchChem offers high-quality N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(4-methylphenyl)methyl]oxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(4-methylphenyl)methyl]oxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Agents
The compound has garnered interest due to its potential as an antibacterial agent. Researchers have explored its efficacy against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains such as Pseudomonas aeruginosa. Investigations have focused on its mechanism of action, spectrum of activity, and potential clinical applications .
Anticancer Properties
Studies have examined the compound’s cytotoxic effects on human carcinoma cell lines. Its structure suggests that it could be a valuable scaffold for developing novel anticancer agents. Researchers have explored its impact on cancer cell viability, apoptosis pathways, and potential synergies with existing chemotherapeutic drugs .
Synthetic Building Block
The compound serves as an intermediate in the synthesis of ceftolozane, a fifth-generation cephalosporin antibiotic. Ceftolozane exhibits strong antibacterial activity against Pseudomonas aeruginosa and other pathogens. Understanding the compound’s reactivity, stability, and scalability is crucial for optimizing its synthesis and ensuring efficient production of ceftolozane .
Fluorescent Probes
Researchers have explored modifications of the compound to create fluorescent derivatives. These derivatives can serve as probes for biological imaging, drug delivery, or cellular localization studies. By attaching fluorophores to specific positions, scientists aim to develop sensitive and selective tools for visualizing cellular processes .
Chemical Biology
The compound’s unique structure makes it an intriguing target for chemical biology investigations. Researchers have used it as a starting point for designing analogs with altered properties. These analogs can help elucidate biological pathways, protein interactions, and cellular responses. By studying the compound’s effects on specific targets, scientists gain insights into its mode of action and potential therapeutic applications .
Drug Delivery Systems
Given its stability and functional groups, the compound has been explored as a building block for drug delivery systems. Researchers have attached it to nanoparticles, liposomes, or polymer carriers to enhance drug solubility, targeting, and release profiles. By fine-tuning its chemical modifications, scientists aim to create efficient and selective drug carriers .
Propriétés
IUPAC Name |
N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(4-methylphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c1-12-5-7-13(8-6-12)9-20-17(24)18(25)21-16-14-10-26-11-15(14)22-23(16)19(2,3)4/h5-8H,9-11H2,1-4H3,(H,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPWGFGDRHUWBJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=C3CSCC3=NN2C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(4-methylphenyl)methyl]oxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(5-bromo-2-chloropyridine-3-carbonyl)-2-methyl-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one](/img/structure/B2789948.png)
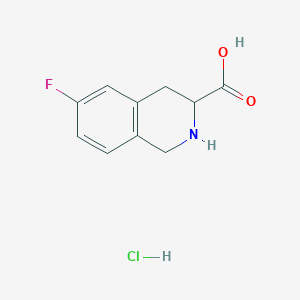
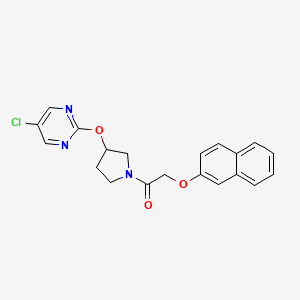
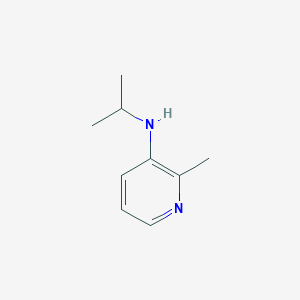
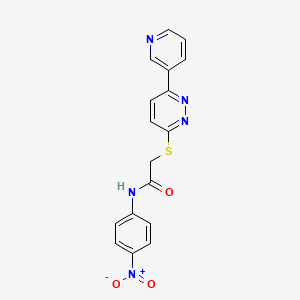

![[6-(1H-1,3-benzodiazol-1-yl)pyridin-3-yl]methanamine](/img/structure/B2789959.png)

![1-[(3-fluoro-4-methoxyphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2789966.png)
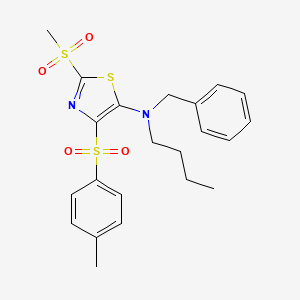
![N-(1-phenyl-3-((1R,5S)-3-(thiazol-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propyl)cyclopropanesulfonamide](/img/structure/B2789968.png)
![[4-[(3-Chlorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2789969.png)